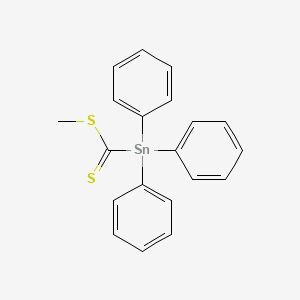
Stannanecarbodithioic acid, triphenyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannanecarbodithioic acid, triphenyl-, methyl ester is an organotin compound characterized by the presence of a tin atom bonded to a triphenylmethyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannanecarbodithioic acid, triphenyl-, methyl ester typically involves the reaction of triphenylmethyltin chloride with sodium carbodithioate in the presence of methanol. The reaction proceeds under mild conditions, often at room temperature, to yield the desired ester. The general reaction scheme can be represented as follows:
Ph3SnCl+Na2CS2+CH3OH→Ph3SnSC(S)OCH3+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or column chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Stannanecarbodithioic acid, triphenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Stannanecarbodithioic acid, triphenyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism by which stannanecarbodithioic acid, triphenyl-, methyl ester exerts its effects involves the interaction with sulfur-containing biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction is mediated through the formation of a stable tin-sulfur bond, which can disrupt normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylmethyltin chloride: Similar in structure but lacks the carbodithioate ester group.
Triphenylmethyltin hydroxide: Contains a hydroxyl group instead of the ester group.
Triphenylmethyltin acetate: Features an acetate group in place of the ester group.
Uniqueness
Stannanecarbodithioic acid, triphenyl-, methyl ester is unique due to the presence of both the triphenylmethyl and carbodithioate ester groups. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity.
Eigenschaften
CAS-Nummer |
73137-42-5 |
|---|---|
Molekularformel |
C20H18S2Sn |
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
methyl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C2H3S2.Sn/c3*1-2-4-6-5-3-1;1-4-2-3;/h3*1-5H;1H3; |
InChI-Schlüssel |
YSBYGGPHYZGCAX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


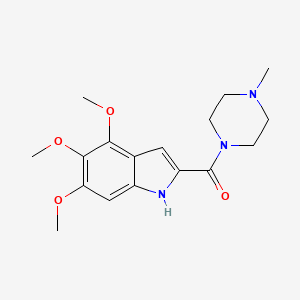
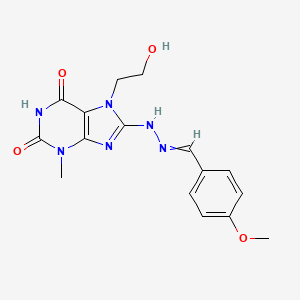
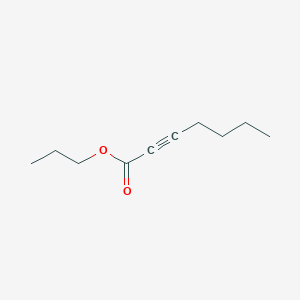
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)

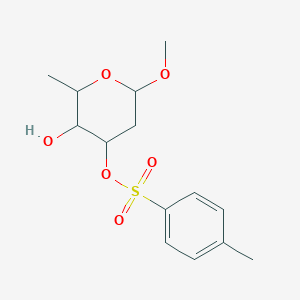

![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

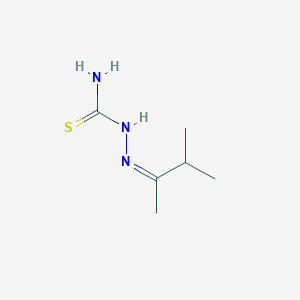
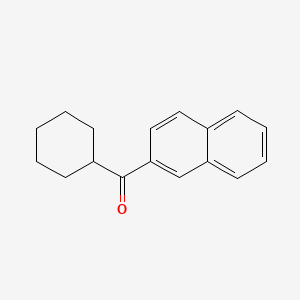
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
